molecular formula C9H12N2O5S B5154529 N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide

N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide

Cat. No.: B5154529
M. Wt: 260.27 g/mol
InChI Key: VUHUHCNGEHTIQR-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a nitrobenzene ring substituted with a sulfonamide group and a hydroxypropyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene. This is followed by sulfonation to introduce the sulfonamide group. The final step involves the addition of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of N-(2-hydroxypropyl)-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit specific enzymes or receptors. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds such as:

  • N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide
  • N-(2-hydroxypropyl)-4-aminobenzenesulfonamide
  • N-(2-hydroxypropyl)-4-chlorobenzenesulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the nitro, sulfonamide, and hydroxypropyl groups in this compound imparts distinct properties that make it particularly valuable for specific applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-7(12)6-10-17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,7,10,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHUHCNGEHTIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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